molecular formula C10H11ClFN B13064773 4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13064773
M. Wt: 199.65 g/mol
InChI Key: WLZPJFKWCJFCDK-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of chlorine and fluorine substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving halogenation, alkylation, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroindole: Another indole derivative with a fluorine substituent.

    3,3-Dimethylindole: Lacks the halogen substituents but shares the dimethyl group.

    4-Chloroindole: Contains a chlorine substituent but lacks the fluorine and dimethyl groups.

Uniqueness

4-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the combination of chlorine, fluorine, and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can provide distinct properties that are not observed in other similar compounds.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

4-chloro-6-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-8-4-6(12)3-7(11)9(8)10/h3-4,13H,5H2,1-2H3

InChI Key

WLZPJFKWCJFCDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=CC(=C2)F)Cl)C

Origin of Product

United States

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